![molecular formula C21H21N3O4S B2977340 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 897614-44-7](/img/structure/B2977340.png)
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide, also known as EPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
Modification and Anticancer Applications
One study highlighted the modification of related compounds to improve anticancer effects and reduce toxicity. By replacing the acetamide group with an alkylurea moiety in a compound structurally similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide, researchers synthesized derivatives with potent antiproliferative activities against human cancer cell lines. These derivatives demonstrated significant inhibitory activity against PI3Ks and mTOR, key players in cancer progression, while showing reduced acute oral toxicity. Additionally, one compound effectively inhibited tumor growth in a mouse model, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Applications
Another study aimed at developing new heterocyclic compounds incorporating a sulfamoyl moiety, similar in functional groups to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide, for use as antimicrobial agents. These compounds were synthesized through various chemical reactions, resulting in derivatives with promising in vitro antibacterial and antifungal activities. This research underscores the compound's role in the synthesis of agents that could combat microbial infections effectively (E. Darwish et al., 2014).
Synthetic Pathways and Pharmacological Activities
Research has also focused on the synthesis and pharmacological evaluation of derivatives for various therapeutic applications. For instance, the synthesis of metabolites of related compounds has been achieved, showcasing the chemical versatility and potential for producing active pharmaceutical ingredients (M. Mizuno et al., 2006). Additionally, studies on derivatives have explored antinociceptive (pain-relieving) activities, offering insights into the development of new analgesics (D. Dogruer et al., 2000).
Eigenschaften
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-29(26,27)21-12-11-19(23-24-21)16-5-4-6-17(14-16)22-20(25)13-15-7-9-18(28-2)10-8-15/h4-12,14H,3,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMZNRQMJSIOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.